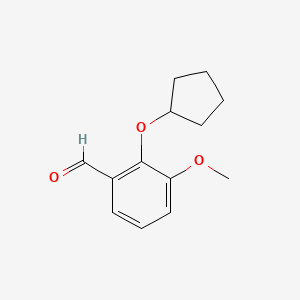

2-Cyclopentyloxy-3-methoxy-benzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a vast array of more complex molecules. wikipedia.orgfishersci.ca Their chemical reactivity is dominated by the aldehyde functional group, which is readily susceptible to nucleophilic addition reactions. wikipedia.org The aromatic ring, in turn, influences the reactivity of the aldehyde group through electronic effects and can itself be the site of electrophilic substitution reactions. wikipedia.org These compounds are integral to the production of pharmaceuticals, fragrances, dyes, and polymers, underscoring their significance in synthetic chemistry. fishersci.ca

The synthesis of substituted benzaldehydes can be achieved through various methods, including the oxidation of corresponding aromatic alcohols and the formylation of aromatic compounds. wikipedia.org Modern synthetic strategies often focus on developing efficient, one-pot procedures to generate these valuable building blocks. cookechem.comscbt.com

Structural Significance of Benzyl (B1604629) Ether and Methoxy (B1213986) Substituted Systems

The 2-Cyclopentyloxy-3-methoxy-benzaldehyde molecule contains two key substituents that significantly influence its chemical properties: a cyclopentyloxy group (a type of ether) and a methoxy group.

The methoxy group (-OCH₃) is a common substituent in aromatic systems and is known for its strong electron-donating effect through resonance. researchgate.netcacheby.com This property makes the aromatic ring more electron-rich and thus more reactive towards electrophilic aromatic substitution. The methoxy group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. bldpharm.comacs.org This directing effect is a crucial consideration in any further functionalization of the aromatic ring.

Overview of the this compound Scaffold in Contemporary Chemical Research

Direct and extensive research focused specifically on this compound is limited in currently available scientific literature. However, its structural isomer, 3-Cyclopentyloxy-4-methoxybenzaldehyde, has been synthesized and investigated as a key intermediate in the development of selective phosphodiesterase 4D (PDE4D) inhibitors for potential therapeutic applications, including the treatment of neurodegenerative diseases like Alzheimer's. researchgate.netfrontiersin.org

In these studies, 3-Cyclopentyloxy-4-methoxybenzaldehyde was synthesized from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) through alkylation with bromocyclopentane. researchgate.net This suggests a highly probable synthetic route for this compound, which would involve the alkylation of its precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), with a suitable cyclopentylating agent like cyclopentyl bromide.

Table of Plausible Synthesis Precursors:

| Starting Material | Reagent | Product |

|---|

The compound is commercially available as a research chemical, indicating its use in synthetic laboratories, likely as a building block for more complex molecules. bldpharm.comgoogle.com Its utility would stem from the reactive aldehyde group, which can be transformed into a variety of other functional groups or used in condensation reactions to build larger molecular frameworks.

Research Gaps and Emerging Directions for this compound

The most significant research gap concerning this compound is the near-complete absence of studies on its biological activity and potential applications. While its isomer has been explored as a precursor to potent and selective enzyme inhibitors, no such investigations have been published for the 2-cyclopentyloxy isomer.

This lack of data presents a clear opportunity for future research. Key emerging directions could include:

Synthesis and Characterization: A formal, detailed report on the optimized synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature.

Biological Screening: Given the biological activity of its isomer, a primary research direction would be to synthesize and screen this compound and its derivatives for activity against various biological targets, such as phosphodiesterases or other enzymes implicated in disease.

Medicinal Chemistry Exploration: The scaffold could be used as a starting point for the development of new classes of therapeutic agents. The aldehyde group provides a convenient handle for derivatization, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Materials Science Applications: Aromatic aldehydes are also used in the synthesis of polymers and other materials. nih.gov The unique substitution pattern of this compound could potentially lead to materials with novel properties.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-8-4-5-10(9-14)13(12)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYXIZHHZDPYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC2CCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Cyclopentyloxy 3 Methoxy Benzaldehyde

Retrosynthetic Analysis of the 2-Cyclopentyloxy-3-methoxy-benzaldehyde Core Structure

A retrosynthetic analysis of this compound suggests logical disconnections of the primary functional groups. The ether linkage and the aldehyde group are the key points for disconnection.

The C-O bond of the cyclopentyloxy ether can be disconnected via a Williamson ether synthesis approach. This leads to two precursor molecules: 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) and a cyclopentyl halide (e.g., cyclopentyl bromide). This is a common and effective strategy for the formation of aryl ethers.

Alternatively, the aldehyde group can be retrosynthetically disconnected. This could involve a formylation reaction of a pre-existing 1-cyclopentyloxy-2-methoxybenzene. Another possibility is the oxidation of the corresponding benzyl (B1604629) alcohol, (2-cyclopentyloxy-3-methoxyphenyl)methanol. These approaches are summarized in the following table.

| Disconnection Strategy | Precursor Molecules |

| Ether Disconnection | 2-hydroxy-3-methoxybenzaldehyde and Cyclopentyl halide |

| Aldehyde Disconnection (Formylation) | 1-cyclopentyloxy-2-methoxybenzene |

| Aldehyde Disconnection (Oxidation) | (2-cyclopentyloxy-3-methoxyphenyl)methanol |

Classical Synthetic Routes to Substituted Benzaldehydes

The synthesis of the core benzaldehyde (B42025) structure can be achieved through established methods, primarily focusing on the introduction of the aldehyde group onto a substituted benzene (B151609) ring or the oxidation of a benzyl alcohol.

Formylation Reactions of Substituted Arenes

Formylation reactions are a direct method for introducing an aldehyde group onto an aromatic ring. For the synthesis of the key intermediate, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), the ortho-formylation of guaiacol (B22219) (2-methoxyphenol) is a common strategy. Various named reactions can be employed for this transformation, each with its own set of reagents and conditions.

One such method involves the use of paraformaldehyde and a magnesium chloride-triethylamine base system, which has been shown to be effective for the ortho-formylation of phenols. The reaction of guaiacol with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine (B128534) can yield o-vanillin.

Oxidation of Corresponding Benzyl Alcohols

An alternative route to substituted benzaldehydes is the oxidation of the corresponding benzyl alcohols. In the context of this compound synthesis, this would involve the oxidation of (2-cyclopentyloxy-3-methoxyphenyl)methanol. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods.

The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid. Milder oxidizing agents are generally preferred for this step.

Etherification Reactions for the Introduction of the Cyclopentyloxy Moiety

The introduction of the cyclopentyloxy group is a critical step in the synthesis. The Williamson ether synthesis is a widely used and reliable method for this transformation. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 2-hydroxy-3-methoxybenzaldehyde would react with a cyclopentyl halide, such as cyclopentyl bromide or iodide.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile (B52724) often being used to facilitate the SN2 reaction.

To enhance the reaction rate and yield, phase-transfer catalysis (PTC) can be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the cyclopentyl halide is dissolved. This technique can lead to milder reaction conditions, reduced reaction times, and improved efficiency.

Process Optimization and Scalability Studies for this compound Synthesis

For the industrial production of this compound, process optimization and scalability are crucial considerations. Key parameters to optimize include reaction temperature, reaction time, stoichiometry of reagents, and the choice of catalyst and solvent.

In the context of the Williamson ether synthesis, the use of phase-transfer catalysis can be a significant optimization strategy, as it often allows for the use of less expensive inorganic bases and can be amenable to large-scale production. The continuous production of key reagents, such as cyclopentyl bromide from cyclopentene (B43876) and hydrogen bromide in the presence of a heterogeneous catalyst, can also contribute to a more efficient and scalable process.

For formylation reactions, scalability can be a challenge due to the handling of potentially hazardous reagents and the need for precise control of reaction conditions to ensure high regioselectivity. The development of continuous flow processes could offer advantages in terms of safety, efficiency, and scalability for both the formylation and etherification steps.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes.

One key area of focus is the replacement of hazardous solvents. For instance, in formylation and Williamson ether synthesis reactions, traditional solvents like DMF can be replaced with greener alternatives. Some potential green solvents include Cyrene™, derived from cellulose, and γ-Valerolactone (GVL).

Another important aspect is the use of catalytic methods to improve atom economy and reduce waste. For the oxidation of the benzyl alcohol intermediate, the use of catalytic amounts of an oxidizing agent with a green oxidant like hydrogen peroxide (H₂O₂) is preferable to stoichiometric chromium-based reagents. Several catalytic systems, including those based on iron or copper, have been developed for the selective oxidation of benzyl alcohols to aldehydes. frontiersin.orgnih.gov

Catalytic Methods and Environmentally Benign Reagent Selection

The traditional synthesis of ethers, such as this compound, often relies on stoichiometric amounts of strong bases and alkylating agents, which can generate significant waste. Green chemistry principles encourage the development of catalytic alternatives that are more efficient and less hazardous.

The key reaction for the synthesis is the O-alkylation of o-vanillin. The selection of an environmentally benign alkylating agent and a suitable catalyst is crucial. While cyclopentyl bromide is a common reagent, the use of reagents like dicyclopentyl carbonate or cyclopentyl trifluoroacetate (B77799) could be explored as greener alternatives in catalytic systems.

Catalytic approaches to O-alkylation are being developed to replace traditional methods. For instance, phase-transfer catalysis (PTC) can enhance reaction rates and reduce the need for harsh solvents. The use of solid-supported catalysts can also simplify product purification and enable catalyst recycling, further enhancing the sustainability of the process. In related syntheses of alkoxy phenols, various catalytic systems have been explored that could be adapted for the synthesis of the target compound.

Table 1: Comparison of Potential Catalytic Systems for O-Alkylation of o-Vanillin

| Catalyst System | Alkylating Agent | Solvent | Advantages | Potential Challenges |

|---|---|---|---|---|

| K₂CO₃ / KI | Cyclopentyl Bromide | Acetone | Standard, reliable method | Stoichiometric base, potential for solvent waste |

| Phase-Transfer Catalyst (e.g., TBAB) | Cyclopentyl Bromide | Toluene/Water | Reduced organic solvent volume, milder conditions | Catalyst separation and recycling |

| Solid-Supported Base (e.g., Polymer-bound carbonate) | Cyclopentyl Bromide | Ethyl Acetate | Easy separation of base, potential for reuse | Catalyst stability and activity over time |

Solvent-Free or Environmentally Benign Solvent Systems

A significant portion of the environmental impact of chemical synthesis comes from the use of volatile organic compounds (VOCs) as solvents. Green chemistry emphasizes the reduction or elimination of these solvents.

Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario. This can often be achieved by heating the neat mixture of o-vanillin, the alkylating agent, and a solid-supported catalyst. Microwave-assisted organic synthesis (MAOS) is a technique that can facilitate solvent-free reactions by providing rapid and efficient heating.

When a solvent is necessary, the choice of an environmentally benign solvent is critical. Water is an ideal green solvent, although the low aqueous solubility of the reactants in this specific synthesis may pose a challenge. Other green solvents include bio-based solvents like ethyl lactate (B86563) and 2-methyltetrahydrofuran, or deep eutectic solvents (DES), which are mixtures of compounds that form a liquid with a low melting point. researchgate.net These solvents are often biodegradable and have low toxicity.

Table 2: Evaluation of Potential Solvent Systems for the Synthesis of this compound

| Solvent System | Description | Environmental Benefits | Feasibility Considerations |

|---|---|---|---|

| Solvent-Free | Reaction conducted with neat reactants, often with microwave irradiation. | Eliminates solvent waste, reduces energy consumption. | Requires thermal stability of reactants and products. |

| Water | Use of water as the reaction medium. | Non-toxic, non-flammable, inexpensive. | Poor solubility of organic reactants may necessitate a phase-transfer catalyst. |

| Ethyl Lactate | A bio-based solvent derived from renewable resources. | Biodegradable, low toxicity. | Higher boiling point may require more energy for removal. |

Waste Reduction and Atom Economy Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The Williamson ether synthesis, a substitution reaction, inherently has a lower atom economy because it produces a salt byproduct (e.g., potassium bromide if potassium carbonate and cyclopentyl bromide are used). The atom economy can be calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Reaction Yield: Maximizing the reaction yield ensures that the maximum amount of reactants is converted to the product.

Byproduct Valorization: Investigating potential uses for the salt byproduct can turn waste into a valuable resource.

Catalytic Routes: As mentioned, catalytic reactions are preferable as the catalyst is used in small amounts and can often be recycled, leading to less waste.

Process Intensification: Techniques like continuous flow chemistry can improve reaction control, reduce reaction times, and minimize waste generation compared to batch processes.

An alternative with a potentially higher atom economy would be the direct addition of cyclopentene to the hydroxyl group of o-vanillin, catalyzed by a strong acid. However, this reaction may suffer from poor selectivity and the formation of undesired byproducts. A thorough analysis of different synthetic routes is necessary to identify the most atom-economical and environmentally friendly option.

Chemical Reactivity and Derivatization of 2 Cyclopentyloxy 3 Methoxy Benzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde moiety is the most reactive site for transformations, participating in a wide range of reactions typical of aromatic aldehydes.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. However, the reactivity of 2-Cyclopentyloxy-3-methoxy-benzaldehyde in nucleophilic additions is modulated by the electronic effects of its substituents. Both the methoxy (B1213986) and cyclopentyloxy groups are electron-donating, which increases the electron density on the aromatic ring and, through resonance, on the carbonyl carbon. This effect reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

This decreased reactivity is analogous to the behavior observed in other methoxy-substituted benzaldehydes. For instance, p-methoxybenzaldehyde is known to be less reactive toward nucleophilic addition than p-nitrobenzaldehyde, where the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon.

Table 1: Relative Reactivity of Substituted Benzaldehydes in Nucleophilic Addition

| Compound | Substituent Effect | Carbonyl Carbon Electrophilicity | Reactivity |

|---|---|---|---|

| p-Nitrobenzaldehyde | Electron-Withdrawing | High | High |

| Benzaldehyde | Neutral | Moderate | Moderate |

| This compound | Electron-Donating | Low | Low |

Despite its somewhat reduced electrophilicity, this compound readily undergoes condensation reactions, which are fundamental for carbon-carbon bond formation and scaffold expansion. A key example is the base-catalyzed Aldol condensation with ketones that possess α-hydrogens.

In a typical reaction, a base abstracts an α-proton from a ketone (e.g., cyclopentanone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy aldehyde intermediate subsequently undergoes dehydration, often promoted by heat, to yield a stable α,β-unsaturated carbonyl compound. This reaction, specifically a Claisen-Schmidt condensation, is highly efficient for creating larger, more complex molecular architectures.

Table 2: Representative Aldol Condensation of a Substituted Benzaldehyde

| Aldehyde | Ketone | Catalyst | Product |

|---|---|---|---|

| 4-Methoxybenzaldehyde | Cyclopentanone | NaOH / Ethanol | (2E,5E)-2,5-bis(4-methoxybenzylidene)cyclopentanone |

| This compound | Cyclopentanone | Base (e.g., NaOH) | Expected: α,β-unsaturated ketone |

The aldehyde group provides a straightforward route to the synthesis of imines, commonly known as Schiff bases, through condensation with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group).

Schiff bases derived from this compound are valuable ligands in coordination chemistry. The imine nitrogen atom possesses a lone pair of electrons that can coordinate with a variety of metal ions. The presence of the oxygen atoms in the methoxy and cyclopentyloxy groups can also offer additional coordination sites, allowing the Schiff base to act as a multidentate ligand, forming stable chelate complexes with metals like copper, nickel, zinc, and cobalt. The specific geometry and properties of these metal complexes are influenced by the nature of the amine used in the Schiff base synthesis.

Table 3: Examples of Amines for Schiff Base Formation

| Amine Type | Example | Resulting Schiff Base | Potential as Ligand |

|---|---|---|---|

| Aliphatic Amine | Ethylamine | N-ethyl imine | Bidentate (N, O) |

| Aromatic Amine | Aniline | N-phenyl imine | Bidentate (N, O) |

The aldehyde functional group can be readily transformed through both oxidation and reduction, providing access to compounds with different functional groups and oxidation states.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-cyclopentyloxy-3-methoxybenzoic acid. A variety of oxidizing agents can accomplish this transformation. For instance, a structurally similar compound, 3-(cyclopentyloxy)-4-methoxybenzaldehyde, is oxidized to its corresponding benzoic acid using sulphamic acid. acs.org Other common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and nitric acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-cyclopentyloxy-3-methoxyphenyl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful alternative. Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Pd, Pt) is also an effective method. A study on the reduction of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) noted that electron addition preferentially occurs at the aldehydic group. researchgate.net

Table 4: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, HNO₃, Sulphamic Acid | Carboxylic Acid |

Transformations Involving Aromatic Substituents

Beyond the aldehyde group, the substituents on the aromatic ring can also be chemically modified.

The 3-methoxy group is a relatively stable ether linkage. However, it can be cleaved to yield a hydroxyl group, a process known as demethylation. This transformation is valuable as it unmasks a phenol, which can then undergo a different set of reactions (e.g., O-acylation, O-alkylation, electrophilic aromatic substitution).

Cleavage of aryl methyl ethers typically requires strong reagents. reddit.com

Boron Tribromide (BBr₃): This is one of the most effective reagents for cleaving aryl ethers. chem-station.comnih.gov It is a strong Lewis acid that coordinates to the ether oxygen, facilitating a nucleophilic attack on the methyl group by a bromide ion. chem-station.comnih.gov The reaction is often performed at low temperatures in an inert solvent like dichloromethane. chem-station.com

Strong Brønsted Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, usually at high temperatures. libretexts.orgrsc.org The reaction proceeds by protonation of the ether oxygen, followed by Sₙ2 attack of the halide on the methyl group. libretexts.org

This demethylation would convert this compound into 2-cyclopentyloxy-3-hydroxybenzaldehyde, providing a key intermediate for further derivatization.

Table 5: Common Reagents for Aryl Methyl Ether Cleavage

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to RT | Lewis Acid-mediated |

| Hydrobromic Acid (HBr) | High temperature (reflux) | Brønsted Acid-mediated Sₙ2 |

Reactions at the Cyclopentyloxy Moiety

There is no scientific literature available that specifically describes or investigates reactions occurring at the cyclopentyloxy moiety of this compound. In theory, ether linkages can be cleaved under harsh conditions using strong acids like hydroiodic acid or hydrobromic acid, or with certain Lewis acids. However, no studies have been published demonstrating these or any other transformations, such as ring-opening or substitution, specifically for the cyclopentyloxy group in this molecule.

Synthesis of Heterocyclic Derivatives Utilizing this compound as a Precursor

The use of this compound as a precursor for the synthesis of heterocyclic compounds is not documented in the available scientific literature. While benzaldehyde derivatives are common starting materials for building heterocyclic rings, no specific examples involving this compound have been reported.

Formation of Nitrogen-Containing Heterocycles

No research has been found that details the synthesis of nitrogen-containing heterocycles, such as quinolines, indoles, or pyrimidines, using this compound as a key reactant.

Cyclization Reactions to Form Fused Ring Systems

There are no published studies on cyclization reactions involving this compound to form fused ring systems, such as xanthones or acridines.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are efficient synthetic strategies that combine three or more reactants in a single step. Benzaldehydes are frequently used as one of the components in various MCRs, such as the Biginelli, Hantzsch, or Ugi reactions. However, a thorough search of the scientific literature did not yield any examples of this compound being utilized in any such multi-component reaction.

Spectroscopic and Structural Elucidation of 2 Cyclopentyloxy 3 Methoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-Cyclopentyloxy-3-methoxy-benzaldehyde is anticipated to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm, owing to the strong deshielding effect of the carbonyl group.

The aromatic region will likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. Based on the substitution pattern, these protons would likely appear as multiplets in the range of δ 6.9 to 7.8 ppm. The proton situated between the two oxygen-bearing substituents is expected to be the most shielded.

The methoxy (B1213986) group protons should present as a sharp singlet around δ 3.8-4.0 ppm. The cyclopentyloxy group will contribute a set of signals. The proton on the carbon directly attached to the oxygen (OCH) is expected to be a multiplet in the δ 4.5-5.0 ppm region. The remaining methylene (B1212753) protons of the cyclopentyl ring would likely appear as overlapping multiplets in the upfield region, typically between δ 1.5 and 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet |

| Aromatic (Ar-H) | 6.9 - 7.8 | Multiplets |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Cyclopentyloxy (-OCH) | 4.5 - 5.0 | Multiplet |

| Cyclopentyloxy (-CH₂) | 1.5 - 2.0 | Multiplets |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, anticipated around δ 190-195 ppm.

The aromatic carbons will give rise to six distinct signals in the δ 110-160 ppm range. The carbons directly attached to the oxygen atoms (C-O) will be the most downfield in this region. The carbon of the methoxy group is expected to have a chemical shift in the δ 55-60 ppm range.

For the cyclopentyloxy group, the carbon atom bonded to the oxygen (C-O) will appear around δ 75-85 ppm. The other methylene carbons of the cyclopentyl ring will be observed in the more shielded region of the spectrum, typically between δ 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-O) | 145 - 160 |

| Aromatic (C-H & C-C) | 110 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

| Cyclopentyloxy (-OCH) | 75 - 85 |

| Cyclopentyloxy (-CH₂) | 20 - 40 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial in establishing the connectivity within the cyclopentyl ring by showing correlations between adjacent methylene protons. It would also help to delineate the coupling network among the aromatic protons. oxinst.comwikipedia.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). columbia.edu This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the aldehyde proton signal would correlate with the aldehyde carbon signal. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J-couplings). columbia.edu HMBC is particularly powerful for connecting the different functional groups. For instance, correlations would be expected between the methoxy protons and the aromatic carbon at position 3, and between the cyclopentyloxy -OCH proton and the aromatic carbon at position 2. A key correlation would also be anticipated between the aldehyde proton and the aromatic carbon to which it is attached. sdsu.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkages (Ar-O-C and C-O-C) will likely produce strong C-O stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclopentyl and methoxy groups are expected in the 2850-2960 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1700 |

| Aldehyde | C-H Stretch | ~2720 & ~2820 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1000 - 1300 |

| Aliphatic | C-H Stretch | 2850 - 2960 |

Note: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, thin film).

Raman spectroscopy, being complementary to IR spectroscopy, provides further insights into the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the C=O stretching vibration of the aldehyde would also be observable in the Raman spectrum, typically in a similar region as in the IR spectrum. The aromatic ring vibrations, especially the symmetric ring breathing mode around 1000 cm⁻¹, are often strong in Raman spectra. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be present. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the cyclopentyl ring.

Due to the lack of specific experimental Raman data for this compound, a detailed analysis is speculative. However, by comparing with the Raman spectra of related benzaldehyde (B42025) derivatives, one can anticipate the key vibrational modes. researchgate.netchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of organic compounds, providing precise information about the molecular weight and the fragmentation pathways of the molecule under investigation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would be expected to yield a high-resolution mass spectrum that confirms its molecular formula, C13H16O3. The precise mass measurement would distinguish it from other isomers or compounds with the same nominal mass.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C13H16O3 |

| Calculated Exact Mass | 220.1099 |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Expected Ion | [M+H]+, [M+Na]+ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. This technique is crucial for identifying the different structural motifs within a molecule. For this compound, MS/MS studies would likely involve the fragmentation of the protonated molecule [M+H]+. The expected fragmentation pathways would involve the cleavage of the ether linkages and the loss of the cyclopentyl or methoxy groups. A plausible fragmentation pathway for a related compound, 4-hydroxy-3-methoxybenzaldehyde, has been previously proposed, which can serve as a reference for predicting the fragmentation of the title compound. researchgate.net

Table 2: Plausible Fragmentation Ions for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 221.1172 ([M+H]+) | 153.0546 | C5H8 | Protonated 3-methoxy-benzaldehyde-2-ol |

| 221.1172 ([M+H]+) | 193.0859 | CO | Loss of carbon monoxide from the aldehyde |

| 221.1172 ([M+H]+) | 190.0964 | CH3O | Loss of the methoxy radical |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the π → π* and n → π* electronic transitions associated with the benzaldehyde chromophore. The substitution pattern on the aromatic ring, with the cyclopentyloxy and methoxy groups, will influence the position and intensity of these absorption maxima (λmax). The UV-Vis spectrum of a similar compound, 2-hydroxy-3-methoxybenzaldehyde (B140153), has been documented and can provide a basis for comparison. nist.gov The absorption spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to the π → π* transition. researchgate.net

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 240-280 | Benzaldehyde ring system |

| n → π | 300-350 | Carbonyl group of the aldehyde |

X-ray Crystallography for Solid-State Structure Determination

Table 4: Potential Crystallographic Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths and Angles | Precise measurements of all bond lengths and angles within the molecule would be obtained. |

| Intermolecular Interactions | The presence of any hydrogen bonds, van der Waals forces, or other non-covalent interactions in the solid state would be revealed. |

Computational Chemistry and Theoretical Studies of 2 Cyclopentyloxy 3 Methoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry OptimizationDensity Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. For a molecule like 2-Cyclopentyloxy-3-methoxy-benzaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry).elixirpublishers.comepstem.netThese calculations would yield important data such as bond lengths, bond angles, and dihedral angles.

Interactive Data Table: Hypothetical Optimized Geometric Parameters Below is a hypothetical representation of the kind of data that would be generated from a DFT geometry optimization. The values are for illustrative purposes only.

| Parameter | Value |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C=O bond length | ~1.22 Å |

| C-O (ether) bond lengths | ~1.36 - 1.43 Å |

| Aromatic C-C-C bond angles | ~120° |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Reactivity Descriptors)The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and reactivity.nih.govA smaller gap generally suggests higher reactivity.nih.govFrom the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated.conicet.gov.ar

Interactive Data Table: Hypothetical Molecular Orbital Properties This table illustrates the type of data that would be obtained from a molecular orbital analysis. The values are hypothetical.

| Property | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound, particularly the flexibility of the cyclopentyloxy group. researchgate.net By simulating the molecule's movements over time, researchers can identify stable conformations and understand how it might interact with other molecules, such as solvents or biological receptors. researchgate.net Potential energy surface scans are a common technique to identify the most stable conformers by systematically rotating flexible bonds. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.netdergipark.org.tr These predicted shifts can aid in the assignment of experimental NMR spectra.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov These calculations help in assigning specific vibrational modes (e.g., C=O stretch, C-H bend) to the observed IR bands. researchgate.net

Interactive Data Table: Hypothetical Predicted Spectroscopic Data This table shows an example of what predicted spectroscopic data might look like. These are not experimental values.

| Spectrum | Predicted Peak/Shift | Assignment |

| ¹³C NMR | ~190 ppm | Aldehyde Carbonyl (C=O) |

| ¹H NMR | ~9.8 - 10.2 ppm | Aldehyde Proton (CHO) |

| IR | ~1680 - 1700 cm⁻¹ | C=O Stretching Vibration |

Reaction Mechanism Studies through Computational Approaches

Should this compound be involved in chemical reactions, computational chemistry could be employed to study the reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies. researchgate.net This provides a deeper understanding of the reaction's feasibility and kinetics.

Exploration of Potential Applications and Functional Roles for 2 Cyclopentyloxy 3 Methoxy Benzaldehyde

Role as a Key Intermediate in General Organic Synthesis

2-Cyclopentyloxy-3-methoxy-benzaldehyde serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its aldehyde functional group. This group readily undergoes a variety of chemical transformations, allowing for the construction of more complex molecular architectures. One notable application is its use in reductive amination reactions. For instance, it can be reacted with 2-(aminomethyl)pyridine in a reductive amination process to synthesize 2-(cyclopentyloxy)-3-methoxy-N-(pyridin-2-ylmethyl)aniline. This reaction highlights the utility of the benzaldehyde (B42025) as a precursor for the formation of new carbon-nitrogen bonds, which are fundamental in the synthesis of numerous organic compounds. researchgate.netkoreascience.krmdpi.com

Investigation in Pharmaceutical Research and Drug Design

While direct and extensive research on the pharmaceutical applications of this compound is limited, its structural motifs are present in molecules of significant biological interest. The exploration of its potential in drug design is largely based on the activities of structurally related compounds.

Scaffold for Novel Compound Library Synthesis

The this compound structure can serve as a versatile scaffold for the synthesis of novel compound libraries. beilstein-journals.org Its isomeric counterpart, 3-cyclopentyloxy-4-methoxybenzaldehyde, has been utilized as a key intermediate in the development of phosphodiesterase 4 (PDE4) inhibitors. nih.govacs.org PDE4 is a significant target in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. researchgate.netnih.govnih.gov The synthesis of a series of derivatives based on this scaffold allows for the systematic modification of the molecule's periphery to explore and optimize interactions with biological targets. By analogy, this compound could be employed in a similar fashion to generate libraries of new chemical entities for screening against various therapeutic targets.

Precursor for Molecules with Potential Biological Relevance

As established, this compound is a precursor to 2-(cyclopentyloxy)-3-methoxy-N-(pyridin-2-ylmethyl)aniline. Amines derived from pyridin-2-ylmethylamine have been investigated for their potential anti-mycobacterial activity. mdpi.com This suggests that derivatives of this compound could be synthesized to explore their potential as therapeutic agents. The combination of the substituted benzaldehyde moiety with various amine-containing fragments can lead to a diverse range of molecules with the potential for biological activity.

Structure-Activity Relationship (SAR) Studies of its Derivatives

The development of potent and selective drugs often relies on detailed structure-activity relationship (SAR) studies. In the context of the aforementioned PDE4 inhibitors derived from the isomeric 3-cyclopentyloxy-4-methoxybenzaldehyde, SAR studies have been crucial in identifying key structural features that influence their inhibitory activity. nih.gov These studies involve synthesizing a series of related compounds and evaluating how changes in their structure affect their biological activity. Given the structural similarities, derivatives of this compound could be synthesized to conduct SAR studies, providing valuable insights into the molecular requirements for interaction with specific biological targets. This could involve modifying the substituents on the aromatic ring or altering the nature of the groups attached to the aldehyde function.

Applications in Materials Science

The field of materials science is another area where this compound could find potential applications, particularly in the synthesis of novel polymers.

Building Block for Polymeric Materials

Substituted benzaldehydes can be utilized as comonomers in polymerization reactions to create functional polymers. acs.orgresearchgate.netthieme-connect.com For instance, they can be copolymerized with other monomers, such as phthalaldehyde, to introduce specific functionalities into the resulting polymer chain. acs.orgthieme-connect.com This approach allows for the tuning of the polymer's properties, such as its thermal stability, solubility, and responsiveness to external stimuli. The presence of the cyclopentyloxy and methoxy (B1213986) groups in this compound could impart unique properties to polymers incorporating this unit. While specific examples of polymers derived from this exact benzaldehyde are not yet documented, the general principles of polycondensation and copolymerization suggest its potential as a building block for advanced materials. farabi.universityrampf-group.com

Precursor for Organic Electronic Components

Organic electronic materials are a significant area of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used. Benzaldehyde derivatives are versatile precursors in the synthesis of a variety of conjugated molecules, which form the core of these components.

The structure of this compound offers several features that could be advantageous in the design of organic electronic materials. The benzaldehyde group can participate in various condensation reactions, such as Knoevenagel or Wittig reactions, to extend the π-conjugated system of the molecule. This is a critical step in forming the larger, electron-delocalized structures necessary for charge transport.

The presence of the cyclopentyloxy and methoxy groups can significantly influence the properties of any resulting materials. These groups are known to:

Enhance Solubility: The bulky and non-polar cyclopentyloxy group can improve the solubility of the resulting conjugated molecules in organic solvents. This is a crucial factor for solution-based processing techniques, which are often used for the fabrication of large-area and flexible electronic devices.

Influence Molecular Packing: The steric hindrance introduced by the cyclopentyloxy group can affect the way molecules pack in the solid state. This, in turn, influences the electronic coupling between adjacent molecules, a key determinant of charge mobility.

Modify Electronic Properties: The electron-donating nature of the methoxy group can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the synthesized materials. This allows for the fine-tuning of the electronic and optical properties, such as the bandgap and light absorption characteristics, to match the requirements of specific applications.

While no specific research has been published detailing the use of this compound in the synthesis of organic electronic components, the foundational principles of molecular design in this field suggest its potential as a valuable building block. Further research would be needed to synthesize and characterize materials derived from this precursor to fully assess their electronic and optical properties.

Contribution to Specialized Chemical Reagent Development

In the realm of chemical synthesis, the development of specialized reagents is crucial for achieving high selectivity, efficiency, and novel transformations. Benzaldehyde and its derivatives are fundamental starting materials for a vast array of more complex molecules and reagents.

This compound, with its distinct substitution pattern, could serve as a key intermediate in the development of specialized reagents with tailored properties. The aldehyde functionality is a versatile handle for a multitude of chemical transformations, including:

Reductive Amination: To form substituted benzylamines, which are important structural motifs in pharmaceuticals and agrochemicals.

Oxidation: To produce the corresponding benzoic acid, which can be further derivatized.

Grignard and Organolithium Reactions: To generate secondary alcohols with specific stereochemistry.

The cyclopentyloxy and methoxy substituents can impart unique characteristics to the reagents derived from this aldehyde. For instance, they can influence the steric environment around the reactive center, potentially leading to higher regioselectivity or stereoselectivity in subsequent reactions. Furthermore, these groups can modulate the lipophilicity of the resulting molecules, which can be important for their application in specific solvent systems or for their biological activity.

Future Research Directions and Emerging Paradigms for 2 Cyclopentyloxy 3 Methoxy Benzaldehyde

Advanced Catalytic Systems for Efficient and Selective Synthesis

The development of efficient and selective synthetic routes is paramount for the exploration and application of 2-Cyclopentyloxy-3-methoxy-benzaldehyde. Future research will likely focus on advanced catalytic systems that offer improvements in yield, purity, and sustainability over classical methods.

One promising avenue is the use of transition-metal catalysis for the direct C-H functionalization of simpler aromatic precursors. nih.govacs.org Catalysts based on rhodium or palladium could enable the direct introduction of the cyclopentyloxy and methoxy (B1213986) groups onto a benzaldehyde (B42025) backbone, or the formylation of a pre-functionalized benzene (B151609) ring, thereby reducing the number of synthetic steps. nih.govacs.org Research in this area would involve screening various ligands and reaction conditions to achieve high regioselectivity and functional group tolerance. The development of one-pot, tandem reactions, where multiple transformations occur in a single reaction vessel, could also significantly streamline the synthesis of this and related substituted benzaldehydes. liberty.edu

Furthermore, the principles of green chemistry will likely drive the exploration of biocatalysis and heterogeneous catalysis. rsc.org Enzymes or supported metal catalysts could offer milder reaction conditions, easier product separation, and catalyst recycling, contributing to more sustainable manufacturing processes.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The core structure of this compound is an ideal starting point for the generation of diverse chemical libraries. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that could be employed to rapidly synthesize and evaluate a vast number of derivatives for various applications, particularly in drug discovery. ewadirect.comnih.govctppc.org

By reacting the aldehyde functional group with a diverse range of amines, hydrazines, or other nucleophiles, a library of imines, hydrazones, and other derivatives can be generated. These libraries can then be screened against a wide array of biological targets to identify "hit" compounds with desired activities. ctppc.org The automation and miniaturization inherent in HTS would allow for the testing of thousands of compounds daily, significantly accelerating the pace of discovery. nih.gov This approach could uncover novel therapeutic agents for a range of diseases.

| HTS Technology | Application in Derivative Discovery | Potential Impact |

| Automated Liquid Handling | Rapid and precise dispensing of reagents for library synthesis. | Increased throughput and reproducibility. |

| Miniaturized Assays (e.g., 384-well, 1536-well plates) | Screening of large compound libraries with minimal reagent consumption. | Cost and time savings in biological evaluation. |

| Cell-Based Assays | Evaluation of compound effects in a more biologically relevant context. | Identification of compounds with specific cellular activities. |

| Biochemical Assays | Screening for inhibition or activation of specific enzymes or receptors. | Discovery of targeted therapeutic agents. |

Integration with Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch synthesis to continuous flow manufacturing offers numerous advantages, including improved safety, consistency, and scalability. beilstein-journals.orgnih.gov Future research should explore the integration of the synthesis of this compound and its derivatives into flow chemistry platforms.

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.net The small reactor volumes enhance safety when dealing with potentially hazardous reagents or exothermic reactions. researchgate.net For the synthesis of this compound, a multi-step flow process could be designed, telescoping several reaction steps without the need for intermediate purification. nih.gov This approach is particularly well-suited for the large-scale production required for industrial applications. researchgate.net The development of such continuous processes would be a significant step towards more efficient and sustainable chemical manufacturing.

Development of Novel Functional Materials Based on the Compound's Unique Structural Features

The distinct combination of a bulky, flexible cyclopentyl group and a polar methoxy group suggests that this compound could serve as a valuable building block for novel functional materials. acs.orgresearchgate.net Its aromatic core and reactive aldehyde group allow for its incorporation into polymeric structures.

One area of exploration could be the synthesis of metastable polymers. Copolymerization of this compound with other aldehydes, such as phthalaldehyde, could lead to polymers that are stable under normal conditions but can be triggered to depolymerize under specific stimuli, such as a change in pH. acs.orgresearchgate.net Such materials could find applications in areas like transient electronics or drug delivery systems. The cyclopentyloxy group could influence the polymer's physical properties, such as its glass transition temperature and solubility.

Furthermore, derivatives of this compound could be investigated for their liquid crystalline or photophysical properties. The introduction of appropriate functional groups could lead to materials for use in displays, sensors, or organic light-emitting diodes (OLEDs).

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new molecules with desired characteristics. easpublisher.comijsret.com These computational tools could be instrumental in exploring the chemical space around this compound.

Machine learning models can be trained on existing data to predict various properties of new derivatives, such as their biological activity, toxicity, or material properties. ijsret.comornl.gov This in silico screening can prioritize which compounds to synthesize and test, saving significant time and resources. easpublisher.com Generative models, a type of AI, can even design entirely new molecules based on a set of desired properties, potentially leading to the discovery of novel compounds with enhanced performance. easpublisher.com For instance, a generative model could be tasked with designing derivatives of this compound with improved binding affinity to a specific protein target. The integration of AI and ML into the research workflow will undoubtedly accelerate the discovery and development of new applications for this and other promising compounds. arxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopentyloxy-3-methoxy-benzaldehyde in academic laboratories?

- Methodological Answer : A common approach involves alkylation of 3-methoxy-4-hydroxybenzaldehyde with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction progress can be monitored via TLC, and purification typically employs column chromatography with ethyl acetate/hexane gradients. Structural analogs, such as 4-Hexyloxy-3-methoxybenzaldehyde, have been synthesized using similar Williamson etherification protocols . Post-synthesis, confirm regioselectivity using ¹H NMR to verify substitution at the ortho position relative to the methoxy group.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of the aldehyde proton at ~10 ppm). Compare with analogs like 4-Methoxy-3-(methoxymethyl)benzaldehyde, where X-ray crystallography validated NMR assignments .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment.

- Melting Point : Determine consistency with literature values (if available) to detect impurities.

Q. What storage conditions are optimal to preserve the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture or strong oxidizers, as benzaldehyde derivatives are prone to oxidation. Compatibility studies for similar compounds (e.g., 5-Acetyl-2-methoxybenzaldehyde) recommend dry, well-ventilated storage to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

- Variable Temperature NMR : Identify conformational changes by analyzing peak splitting at low temperatures.

- X-ray Crystallography : Resolve ambiguity via single-crystal analysis, as demonstrated for 4-Methoxy-3-(methoxymethyl)benzaldehyde .

- DFT Calculations : Compare experimental NMR shifts with simulated spectra (e.g., using Gaussian or ORCA software).

Q. What strategies mitigate steric hindrance effects during nucleophilic additions to the aldehyde group?

- Methodological Answer : The bulky cyclopentyloxy group may hinder nucleophilic attack. Solutions include:

- Lewis Acid Catalysis : Use TiCl₄ or BF₃·Et₂O to activate the aldehyde for reactions like Grignard additions.

- Microwave-Assisted Synthesis : Enhance reaction kinetics under controlled heating, as shown in studies on 3-methoxy-2-(3-methylbut-2-enoxy)benzaldehyde derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve nucleophile accessibility compared to non-polar media.

Q. How can researchers address contradictory data in solvent-dependent stability studies?

- Methodological Answer : Contradictions may arise from solvent polarity or pH variations. Design experiments to:

- Monitor Degradation Kinetics : Use HPLC to track aldehyde oxidation products (e.g., carboxylic acids) under varying conditions.

- pH Profiling : Assess stability in buffered solutions (pH 3–10) to identify decomposition thresholds.

- Cross-Validate with Analog Data : Reference studies on 4-Hydroxy-3-methoxybenzaldehyde, which show pH-dependent stability trends .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing reaction yield optimization data?

- Methodological Answer : Employ Design of Experiments (DoE) frameworks:

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst loading) using software like Minitab or JMP.

- ANOVA : Identify significant factors affecting yield. For example, studies on 2-(2-Nitrophenoxy)benzaldehyde synthesis used ANOVA to validate solvent choice as a critical parameter .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- Interlaboratory Trials : Collaborate with independent labs to replicate procedures.

- Robustness Testing : Introduce deliberate variations (e.g., ±10% reagent stoichiometry) and assess impact on yield/purity.

- Public Data Sharing : Deposit spectral data in repositories like NIST Chemistry WebBook to enable cross-comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.